molecular formula C10H10ClN3 B13306247 3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine

3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B13306247
M. Wt: 207.66 g/mol
InChI Key: RXQXFQLRNVGPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine (CAS 502132-98-1) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The structure is substituted with a 4-chloro-3-methylphenyl group at the 3-position and an amine at the 5-position of the pyrazole ring, contributing to its potential as a key intermediate in organic synthesis and drug discovery. Pyrazole derivatives are extensively investigated for their significant pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antifungal activities . Recent research on closely related 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives has demonstrated potent activity against challenging bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MRSA), as well as the fungus Aspergillus niger . Molecular docking studies suggest that the antimicrobial mechanism of such compounds may involve inhibition of critical bacterial and fungal targets like dihydrofolate reductase (DHFR) from Staphylococcus aureus and N-myristoyl transferase (NMT) from Candida albicans . This amine is a valuable building block for researchers synthesizing novel heterocyclic compounds for screening against infectious diseases and for developing new anti-inflammatory agents, as the pyrazole nucleus is a recognized pharmacophore in several marketed drugs . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

5-(4-chloro-3-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10ClN3/c1-6-4-7(2-3-8(6)11)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14)

InChI Key

RXQXFQLRNVGPFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=NN2)N)Cl

Origin of Product

United States

Preparation Methods

General Approach

The most versatile and widely adopted method involves the condensation of aromatic β-ketonitriles with hydrazines. This approach is favored due to its high efficiency, regioselectivity, and adaptability for synthesizing various pyrazole derivatives, including the target compound.

Reaction Mechanism and Pathway

The process generally proceeds through the following steps:

  • Nucleophilic Attack: Hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
  • Cyclization: The hydrazone undergoes intramolecular cyclization via nucleophilic attack on the nitrile group, leading to the formation of the pyrazole ring.
  • Amination: The amino group is introduced at the pyrazole's fifth position through subsequent substitution or reduction steps.

This pathway is summarized in Scheme 1:

β-Ketonitrile + Hydrazine → Hydrazone Intermediate → Cyclization → Pyrazole Derivative

Specific Synthetic Protocols

Step Reagents & Conditions Outcome
Condensation β-Ketonitrile (e.g., α-cyanoacetophenone), hydrazine hydrate, ethanol, reflux Hydrazone formation
Cyclization Heating under reflux, sometimes with acid catalysts like acetic acid Pyrazole ring formation
Amination Nucleophilic substitution or reduction Introduction of amino group at position 5

Data Table: Typical Reaction Conditions and Yields

Reaction Step Reagents Temperature Time Yield
Hydrazone formation Hydrazine hydrate, ethanol Room temperature to reflux 2-4 hours 75-85%
Cyclization Reflux with acid catalyst 100-120°C 4-6 hours 70-80%
Final amination Nucleophiles or reduction agents Reflux 3-5 hours 65-75%

Synthesis Using Aromatic Ketones and Hydrazines (Alternative Routes)

Synthesis from Aromatic Ketones

An alternative method involves the initial formation of hydrazones from aromatic ketones such as 4-chloro-3-methylacetophenone, followed by cyclization with hydrazine derivatives.

Reaction Conditions

  • Reagents: Aromatic ketone, hydrazine hydrate, suitable solvent (ethanol or acetic acid)
  • Conditions: Reflux at 100-120°C, with reaction times ranging from 3 to 6 hours
  • Outcome: Formation of pyrazole ring with subsequent amino substitution

Data Table: Reaction Parameters

Starting Material Reagents Solvent Temperature Reaction Time Yield
4-Chloro-3-methylacetophenone Hydrazine hydrate Ethanol Reflux (100°C) 4 hours 68-78%

Synthesis via Multi-step Functionalization of Precursors

Multi-step Pathway

This approach involves initial synthesis of a chlorinated aromatic precursor, followed by nitrile formation, hydrazine condensation, and subsequent cyclization.

Reaction Sequence

  • Step 1: Chlorination of methylphenyl compounds
  • Step 2: Conversion to nitriles via dehydration
  • Step 3: Hydrazine condensation and cyclization to form pyrazole core
  • Step 4: Amination at the pyrazole ring

Data Table: Reaction Conditions and Yields

Step Reagents Conditions Yield
Chlorination Chlorinating agents (e.g., N-chlorosuccinimide) Room temperature 85-90%
Nitrile formation Acetyl chloride, dehydration agents Reflux 70-80%
Cyclization Hydrazine hydrate Reflux 65-75%

Summary of Research Findings and Data

Method Advantages Limitations Typical Yield Range
Hydrazine condensation with β-ketonitriles High efficiency, broad substrate scope Requires careful control of reaction conditions 65-85%
Aromatic ketone-based synthesis Good for specific derivatives Multi-step, longer process 60-78%
Multi-step functionalization Versatile, allows for structural modifications Complex, time-consuming 65-90%

Chemical Reactions Analysis

Halogenation at the C4 Position

3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine undergoes regioselective halogenation at the C4 position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dimethyl sulfoxide (DMSO). This reaction proceeds via a radical mechanism, with DMSO acting as both solvent and catalyst .

Reagent Conditions Product Yield
NBSDMSO, RT, 3 h4-Bromo derivative80–95%
NCSDMSO, RT, 3 h4-Chloro derivative75–90%

Key features:

  • Tolerance for substituents : Electron-donating groups (e.g., methyl) on the phenyl ring enhance reactivity .

  • Mechanism : DMSO stabilizes intermediates via hydrogen bonding, facilitating radical formation .

Cyclization and Thermolysis

Thermolysis of intermediates derived from this compound leads to fused heterocycles:

  • Pyrazolo[3,4-d]thiazoles : Heating N-(4-chloro-1,2,3-dithiazol-5-ylidene) derivatives at 80°C in toluene yields 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles .

  • Pyrano[2,3-c]pyrazoles : Reaction with benzaldehyde and ethyl cyanoacetate under basic conditions forms 6-oxopyranopyrazole derivatives (e.g., IC~50~ values: 60–527 nM against cancer cell lines) .

Example reaction pathway :

Pyrazol-5-amine+Benzaldehyde+Ethyl cyanoacetateNaOMePyranopyrazole derivative(Yield: 65–85%)[6]\text{Pyrazol-5-amine} + \text{Benzaldehyde} + \text{Ethyl cyanoacetate} \xrightarrow{\text{NaOMe}} \text{Pyranopyrazole derivative} \quad (\text{Yield: 65–85\%})[6]

Multi-Component Reactions (MCRs)

The amine group participates in one-pot MCRs to generate structurally diverse compounds:

  • Pyridine derivatives : Reacting with aldehydes and malononitrile yields 3-aminopyridine-2-carbonitriles, showing antitumor activity (IC~50~: 58–180 nM) .

  • Thiadiazines : Annulation with nitrile imines and mercaptoacetaldehyde produces 5,6-dihydro-1,3,4-thiadiazines, which dehydrate to trifluoromethylpyrazoles .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution:

  • Vilsmeier–Haack formylation : Treatment with POCl~3~ and DMF introduces a formyl group at position 4 .

  • Sulfonation : Reaction with arylsulfonyl chlorides in pyridine yields N-sulfonated derivatives, enhancing solubility for pharmacological studies.

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Derivative Activity IC~50~ (nM)
4-Bromo-pyrazol-5-amineAntitumor (HepG2)399
Pyranopyrazole-6-oneCytotoxic (NUGC gastric cancer)60

Structural Characterization

Key analytical data for reaction products:

  • X-ray crystallography : Confirms planar pyrazole rings and bond lengths (e.g., C–N: 1.34 Å in pyrazolo[3,4-c]isothiazoles) .

  • NMR spectroscopy : Distinct signals for NH~2~ (δ 5.2–5.5 ppm) and aromatic protons (δ 7.4–8.2 ppm) .

This compound’s versatility in forming halogenated, fused, and functionalized derivatives underscores its value in medicinal chemistry and materials science. Reactions are optimized for regioselectivity and yield, with applications ranging from anticancer agents to photochromic materials .

Scientific Research Applications

The compound "3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine," also known as 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine, is a pyrazole derivative with potential applications in medicinal chemistry . Research suggests that pyrazole derivatives exhibit a wide range of pharmacological activities .

Scientific Research Applications
While the search results do not provide specific applications of this compound, they do highlight the broader applications of related compounds:

  • Anticancer Treatment Phenylpyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as anticancer treatments . Compound 5i , a phenylpyrazolo[3,4-d]pyrimidine derivative, effectively inhibited tumor growth, induced cancer cell apoptosis, inhibited cell migration, and suppressed cell cycle progression in an MCF-7 model .
  • Cytotoxicity Several pyrazole derivatives derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have been evaluated for their cytotoxicity against cancer and normal cell lines . Certain compounds showed optimal cytotoxicity, with compound 7c exhibiting the highest cytotoxic effect against six cancer cell lines . Compounds 4a, 4c, 6c, 7c, 11b, 11c, and 13 also exhibited broad-spectrum antitumor activity .
  • Inhibitors A study revealed that several compounds were potent, with variable degrees of target selectivity and dual EGFR/VGFR2 inhibitors at the IC 50 value range, i.e., 0.3–24 µM .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Analogues
  • 3-(4-Fluorophenyl)-1H-pyrazol-5-amine : This derivative inhibits botulinum neurotoxin serotype A (BoNTA) with an IC₅₀ of 113 nM when converted to a mercaptoacetamide derivative. The electron-withdrawing fluorine atom enhances binding to BoNTA’s active site .
  • Spectral data (¹H NMR: δ 7.35 ppm for aromatic protons) confirm structural integrity .
  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine : Methylation at the pyrazole nitrogen (position 1) alters steric hindrance, reducing kinase inhibition compared to unmethylated analogues .
Methyl-Substituted Analogues
  • 3-p-Tolyl-1H-pyrazol-5-amine (3-(4-methylphenyl)) : The methyl group at the para position increases electron density, which may enhance interactions with hydrophobic enzyme pockets. However, it shows lower BoNTA inhibition (IC₅₀ > 500 nM) compared to halogenated derivatives .
  • 3-(3-Methylphenyl)-1H-pyrazol-5-amine : Ortho-methyl substitution introduces steric effects that could disrupt planar binding to kinases, reducing activity .
Regioisomeric Effects

Swapping substituent positions on the pyrazole ring drastically alters target selectivity. For example:

  • 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine inhibits p38α MAP kinase (IC₅₀ < 100 nM).
  • 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine loses p38α activity but inhibits cancer-related kinases (VEGFR2, Src, B-RAF) with IC₅₀ values of 34–592 nM .
    This suggests the 4-chloro-3-methylphenyl group in the target compound may confer unique selectivity due to its substitution pattern.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Pyrazol-5-amine Derivatives
Compound Name Substituent Purity (%) ¹H NMR (δ, DMSO) Biological Activity (IC₅₀)
3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine 4-Cl, 3-Me N/A N/A N/A (predicted kinase inhibition)
3-(4-Fluorophenyl)-1H-pyrazol-5-amine 4-F 96 5.72 (s, CH), 7.20–7.35 (Ar-H) BoNTA: 113 nM
3-(4-Bromophenyl)-1H-pyrazol-5-amine 4-Br 96 5.72 (s, CH), 7.35 (d, Ar-H) N/A
3-(4-Iodophenyl)-1H-pyrazol-5-amine 4-I 95 5.72 (s, CH), 7.23 (d, Ar-H) N/A
3-(3-Chlorophenyl)-1H-pyrazol-5-amine 3-Cl 98 N/A BoNTA: 68 nM
  • Spectral Trends : Aromatic proton shifts in ¹H NMR correlate with substituent electronegativity (e.g., 4-Br: δ 7.35 ppm vs. 4-I: δ 7.23 ppm) .
  • Purity : Halogenated derivatives (e.g., 4-Cl, 4-Br) typically achieve >95% purity, critical for reproducible bioactivity .

Biological Activity

3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes available research findings on its biological activity, focusing on cytotoxicity profiles, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a chloro and methyl group on the phenyl moiety. The synthesis of similar pyrazole derivatives often involves multi-component reactions, which facilitate the introduction of various functional groups that can enhance biological activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Profiles : Research indicates that derivatives of this compound exhibit IC50 values ranging from low nanomolar to micromolar concentrations against different cancer types. For instance, related compounds with similar structures have demonstrated IC50 values as low as 60 nM against gastric cancer cells .
CompoundCancer Cell LineIC50 (nM)
4cNUGC (Gastric)60
6aHEPG2 (Liver)399
6cVarious120-359

The mechanisms through which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : Many pyrazole derivatives cause cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells .
  • Apoptosis Induction : These compounds have been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity. Studies have reported:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrate MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
CompoundPathogenMIC (μg/mL)
7bStaphylococcus aureus0.22
5aStaphylococcus epidermidis0.25

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural components:

  • Chloro Substituent : The presence of a chloro group in the para position enhances cytotoxicity and antimicrobial activity by increasing electron-withdrawing effects, which may improve binding affinity to biological targets .
  • Methyl Group : The methyl substitution contributes to lipophilicity, aiding in membrane permeability and potentially enhancing bioavailability .

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives in clinical settings:

  • Study on Liver Cancer : A derivative demonstrated significant inhibition of HEPG2 cells with an IC50 value of 399 nM, suggesting potential for liver cancer treatment.
  • Antimicrobial Efficacy : A derivative was tested against multiple bacterial strains and showed promising results in inhibiting biofilm formation, indicating its potential use in treating resistant infections .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine, and how are intermediates characterized?

The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example, pyrazole derivatives are often prepared by reacting hydrazine derivatives with β-keto esters or via Vilsmeier–Haack formylation (e.g., using POCl₃/DMF) to introduce carbonyl groups . Key intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride are generated through oxidation and acylation steps. Characterization involves 1H/13C NMR , IR spectroscopy (to confirm amine and carbonyl groups), and mass spectrometry to verify molecular ions. Purity is assessed via HPLC with UV detection .

Q. How can researchers confirm the structural identity of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation. The compound’s crystal structure can be solved using SHELX software (e.g., SHELXL for refinement), with data collected on a Bruker diffractometer (MoKα radiation, λ = 0.71073 Å). Critical parameters include R-factor (<0.05), θ range (2.2–27.7°), and Twinning analysis for non-merohedral crystals. Complementary techniques like 2D NMR (COSY, HSQC) resolve spin systems and regiochemistry .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Antimicrobial activity is tested via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), using broth microdilution per CLSI guidelines. Anticancer potential is evaluated via MTT assays on cell lines (e.g., MCF-7, HeLa), with IC₅₀ calculations. Positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) and solvent controls (DMSO <1%) are mandatory .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR studies involve synthesizing analogs with substitutions at the 4-chloro-3-methylphenyl or pyrazole positions. For example:

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance antimicrobial activity by increasing membrane permeability.
  • Bulkier substituents (e.g., 2,4,6-trichlorophenyl) may sterically hinder target binding, reducing efficacy. Data is analyzed using multivariate regression or ANOVA to correlate substituent properties (Hammett σ, π) with bioactivity .

Q. What challenges arise in refining the crystal structure of this compound, and how are they resolved?

Challenges include disorder in aromatic rings and twinning . For disorder, partial occupancy models are applied. Twinning is addressed via HKLF 5 format in SHELXL, with a BASF parameter to scale twin domains. High-resolution data (d-spacing <0.8 Å) improves anisotropic displacement parameter (ADP) accuracy. Hirshfeld surface analysis (via CrystalExplorer) identifies weak interactions (C–H⋯π, halogen bonds) influencing packing .

Q. How should researchers address contradictions in biological activity data across similar pyrazole derivatives?

Contradictions may arise from assay variability (e.g., cell line heterogeneity) or compound purity . Solutions include:

  • LC-MS purity verification (>95% by area under the curve).
  • Dose-response replicates (n ≥ 3) with error bars.
  • Molecular docking (AutoDock Vina) to compare binding modes with target proteins (e.g., DHFR for antimicrobials, kinases for anticancer activity) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

ADMET prediction (SwissADME) assesses logP (optimal 2–3), aqueous solubility (ESOL model), and CYP450 inhibition. Molecular dynamics simulations (GROMACS) evaluate stability in lipid bilayers for blood-brain barrier penetration. Density Functional Theory (DFT) (B3LYP/6-311+G(d,p)) calculates electrostatic potential maps to identify reactive sites for metabolite prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.